molecular formula C15H12N2O2 B15139337 Carbamazepine 10,11-epoxide-13C-1

Carbamazepine 10,11-epoxide-13C-1

カタログ番号: B15139337
分子量: 253.26 g/mol
InChIキー: ZRWWEEVEIOGMMT-XPOOIHDOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamazepine 10,11-epoxide-13C-1 is a stable isotope-labeled derivative of carbamazepine 10,11-epoxide, a pharmacologically active metabolite of the antiepileptic drug carbamazepine. The compound is enriched with a carbon-13 (13C) isotope at a specific position (C-1), enabling its use as a tracer in pharmacokinetic and metabolic studies. This labeling facilitates precise quantification and tracking of the metabolite in biological matrices using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Carbamazepine 10,11-epoxide itself contributes to both therapeutic and toxic effects of carbamazepine, making its isotopic form critical for elucidating drug metabolism pathways, drug-drug interactions, and clearance mechanisms. The 13C label minimizes interference from endogenous compounds in assays, enhancing accuracy in research settings .

特性

分子式

C15H12N2O2

分子量

253.26 g/mol

IUPAC名

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i15+1

InChIキー

ZRWWEEVEIOGMMT-XPOOIHDOSA-N

異性体SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2[13C](=O)N

正規SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Carbamazepine 10,11-epoxide-13C-1 involves the incorporation of the 13C isotope into the parent compound, Carbamazepine 10,11-epoxide. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions: Carbamazepine 10,11-epoxide-13C-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Carbamazepine 10,11-epoxide-13C-1 has a wide range of applications in scientific research:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Carbamazepine in biological

類似化合物との比較

Carbamazepine 10,11-epoxide (Non-isotopic)

  • Molecular Formula : C${15}$H${12}$N$2$O$2$.
  • Applications: Used in therapeutic drug monitoring and pharmacological studies. Unlike the isotope-labeled variant, it cannot be distinguished from endogenous metabolites in tracer studies.
  • Analytical Limitations : Requires separation from matrix components via HPLC or LC-MS, which may lack specificity without isotopic differentiation .

Carbamazepine 10,11-epoxide-13C,d2

  • Molecular Formula : C${15}$H${10}$D$2$N$2$O$_2$ (with 13C at C-1 and deuterium at two positions).
  • Applications : Serves as an internal standard in quantitative LC-MS/MS assays. The deuterium (D) labels increase molecular weight, improving detection specificity compared to the 13C-1 variant.
  • Advantages Over 13C-1 : Enhanced signal separation in mass spectrometry due to isotopic mass shifts .

Table 1: Isotopic Variants Comparison

Property Carbamazepine 10,11-epoxide-13C-1 Carbamazepine 10,11-epoxide-13C,d2
Isotopic Labels 13C at C-1 13C at C-1 + 2D labels
Primary Application Metabolic tracing Internal standard for LC-MS/MS
Detection Advantage NMR specificity Mass spectrometry resolution
Reference

Structural Analogs

Carbamazepine (Parent Drug)

  • Metabolic Relationship : Carbamazepine is metabolized to Carbamazepine 10,11-epoxide via cytochrome P450 enzymes.
  • Pharmacokinetic Differences : The epoxide metabolite has a shorter half-life (~5–8 hours vs. 25–65 hours for carbamazepine) and contributes significantly to neurotoxic side effects.
  • Therapeutic Monitoring : Unlike the isotope-labeled epoxide, carbamazepine is monitored directly in plasma for dose adjustments .

Paecilin N (Compound 10) and Paecilin O (Compound 11)

  • Structural Features : These natural products share esterification patterns (methoxy and ethoxy groups) but are unrelated to carbamazepine pharmacologically.
  • Analytical Overlap : Characterized via HRESIMS, NMR, and ECD calculations (Table 4 in ), methodologies applicable to isotopic epoxide analysis.
  • Key Difference : Paecilins lack anticonvulsant activity but demonstrate how structural modifications (e.g., ester groups) affect physicochemical properties .

Functional Analogs (Sodium Channel Blockers)

AGN-PC-0BPCBP

  • Binding Affinity : Identified via in silico screening as a carbamazepine analog with higher sodium channel affinity (ΔG = -9.8 kcal/mol vs. -8.2 kcal/mol for carbamazepine).
  • Toxicity Profile : Lower predicted toxicity (LD$_{50}$ = 1200 mg/kg) and optimal bioactivity scores for ion channel modulation.
  • Therapeutic Potential: Proposed as a superior candidate for epilepsy treatment due to enhanced target specificity .

Table 2: Functional Comparison with Sodium Channel Blockers

Parameter This compound AGN-PC-0BPCBP
Primary Use Metabolic research Therapeutic candidate
Sodium Channel Affinity Not applicable Higher than carbamazepine
Toxicity (LD$_{50}$) N/A 1200 mg/kg
Analytical Role Tracer in assays Lead compound in drug discovery

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。